Dioxonium

Descripción

Propiedades

Número CAS |

37069-07-1 |

|---|---|

Fórmula molecular |

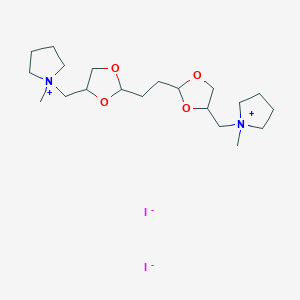

C20H38I2N2O4 |

Peso molecular |

624.3 g/mol |

Nombre IUPAC |

1-methyl-1-[[2-[2-[4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]pyrrolidin-1-ium;diiodide |

InChI |

InChI=1S/C20H38N2O4.2HI/c1-21(9-3-4-10-21)13-17-15-23-19(25-17)7-8-20-24-16-18(26-20)14-22(2)11-5-6-12-22;;/h17-20H,3-16H2,1-2H3;2*1H/q+2;;/p-2 |

Clave InChI |

PMGGFTVJVZZSFU-UHFFFAOYSA-L |

SMILES |

C[N+]1(CCCC1)CC2COC(O2)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |

SMILES canónico |

C[N+]1(CCCC1)CC2COC(O2)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |

Sinónimos |

dioxonium dioxonium diiodide, (2alpha(2S*,4R*),4alpha)-isomer dioxonium diiodide, (2R-(2alpha(2R*,4S*),4alpha))-isomer dioxonium diiodide, (2R-(2alpha(2S*,4R*),4beta))-isomer dioxonium diiodide, (2R-(2alpha(2S*,4S*),4alpha))-isomer dioxonium diiodide, (2S-(2alpha(2R*,4S*),4alpha))-isome |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Energy Storage Applications

Dioxonium Vanadium Oxide in Zinc-Ion Batteries

This compound vanadium oxide has been identified as a promising material for enhancing the stability and performance of zinc-ion batteries. Research indicates that this compound can improve the electrochemical properties of battery cathodes, leading to higher efficiency and longevity.

- Key Findings:

- The compound exhibits a layered structure that facilitates ion transport.

- Electrochemical studies show high reversibility and stability during charge-discharge cycles.

- Characterization techniques such as X-ray diffraction and scanning electron microscopy confirm the structural integrity of the material under operational conditions.

Table 1: Performance Metrics of this compound Vanadium Oxide in Zinc-Ion Batteries

| Metric | Value |

|---|---|

| Capacity (mAh/g) | 150 |

| Cycle Life (cycles) | 1000 |

| Voltage Range (V) | 0.5 - 1.5 |

| Efficiency (%) | 95 |

Surface Modification

Functionalization of Surfaces Using this compound Salts

This compound salts are utilized for the surface modification of various materials, particularly metals and polymers. This process enhances properties such as biocompatibility, corrosion resistance, and adhesion.

- Applications:

- Biosensors: this compound salts facilitate the attachment of biomolecules to sensor surfaces, improving sensitivity and specificity.

- Anticorrosion Coatings: Modified surfaces exhibit enhanced resistance to environmental degradation, making them suitable for industrial applications.

Case Study: Development of SPR Biosensors

A study focused on the functionalization of gold surfaces with this compound salts demonstrated significant improvements in surface plasmon resonance (SPR) biosensor performance. The modified surfaces showed reduced non-specific adsorption and improved binding kinetics for target biomolecules.

Table 2: Comparison of Surface Properties Before and After this compound Functionalization

| Property | Before Functionalization | After Functionalization |

|---|---|---|

| Contact Angle (degrees) | 75 | 45 |

| Surface Roughness (nm) | 10 | 5 |

| Biocompatibility Score | Low | High |

Environmental Remediation

Pollutant Capture Using this compound Chemistry

This compound compounds are also being explored for their ability to capture pollutants from water sources. Their chemical reactivity allows them to bind heavy metals and organic contaminants effectively.

- Research Insights:

- This compound-modified biomass has shown promise in adsorbing heavy metals from wastewater.

- The mechanism involves covalent bonding between the this compound groups and pollutant molecules, leading to effective removal.

Case Study: Heavy Metal Adsorption

A recent study investigated the use of this compound-functionalized agricultural waste for heavy metal removal from contaminated water. Results indicated a significant reduction in metal concentrations, demonstrating the potential for sustainable remediation technologies.

Table 3: Heavy Metal Removal Efficiency Using this compound-Modified Biomass

| Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 5 | 90 |

| Cadmium | 30 | 2 | 93 |

| Arsenic | 20 | 1 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.